2,6-Bis-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-4-(trifluoromethyl) benzonitrile
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Overview
Description
2,6-Bis-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-4-(trifluoromethyl) benzonitrile is a complex organic compound that has garnered significant interest in the field of synthetic chemistry. This compound is characterized by the presence of boron-containing dioxaborolane groups and a trifluoromethyl group attached to a benzonitrile core. Its unique structure makes it a valuable intermediate in various chemical reactions and applications.
Preparation Methods
The synthesis of 2,6-Bis-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-4-(trifluoromethyl) benzonitrile typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, including a benzonitrile derivative and boronic acid or boronate ester.
Reaction Conditions: The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. Common solvents used include tetrahydrofuran (THF) or dimethylformamide (DMF).
Catalysts: Palladium-based catalysts are often employed to facilitate the coupling reactions between the boronic acid and the benzonitrile derivative.
Temperature and Time: The reaction is typically conducted at elevated temperatures, ranging from 80°C to 120°C, for several hours to ensure complete conversion.
Chemical Reactions Analysis
2,6-Bis-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-4-(trifluoromethyl) benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding boronic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced boron-containing products.
Substitution: The compound can undergo substitution reactions with nucleophiles, such as amines or alcohols, to form new derivatives with different functional groups.
Scientific Research Applications
2,6-Bis-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-4-(trifluoromethyl) benzonitrile has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of boron-containing compounds’ biological activities, including their potential as enzyme inhibitors or therapeutic agents.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in the design of boron-based drugs for cancer treatment.
Industry: The compound is utilized in the production of advanced materials, such as polymers and catalysts, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2,6-Bis-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-4-(trifluoromethyl) benzonitrile involves its interaction with molecular targets through its boron-containing groups. These groups can form reversible covalent bonds with nucleophiles, such as hydroxyl or amino groups, in biological molecules. This interaction can modulate the activity of enzymes or proteins, leading to various biological effects. The trifluoromethyl group enhances the compound’s stability and lipophilicity, facilitating its interaction with hydrophobic targets.
Comparison with Similar Compounds
2,6-Bis-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-4-(trifluoromethyl) benzonitrile can be compared with other boron-containing compounds, such as:
Boronic Acids: These compounds also contain boron and are widely used in organic synthesis. they lack the trifluoromethyl group, which imparts unique properties to the compound .
Boronate Esters: Similar to boronic acids, boronate esters are used in various chemical reactions. The presence of the dioxaborolane groups in the compound provides additional stability and reactivity.
Trifluoromethylated Compounds: Compounds with trifluoromethyl groups are known for their enhanced stability and lipophilicity. The combination of trifluoromethyl and boron-containing groups in the compound makes it particularly versatile.
Properties
CAS No. |
863868-48-8 |
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Molecular Formula |
C20H26B2F3NO4 |
Molecular Weight |
423.0 g/mol |
IUPAC Name |
2,6-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)benzonitrile |
InChI |
InChI=1S/C20H26B2F3NO4/c1-16(2)17(3,4)28-21(27-16)14-9-12(20(23,24)25)10-15(13(14)11-26)22-29-18(5,6)19(7,8)30-22/h9-10H,1-8H3 |
InChI Key |
DPRFQOZBWORZFH-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2C#N)B3OC(C(O3)(C)C)(C)C)C(F)(F)F |
Origin of Product |
United States |
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